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molecular formula C8H5ClFN B581074 2-Chloro-4-fluoro-3-methylbenzonitrile CAS No. 796600-15-2

2-Chloro-4-fluoro-3-methylbenzonitrile

Cat. No. B581074
M. Wt: 169.583
InChI Key: IOKBJSAKTZEMBR-UHFFFAOYSA-N
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Patent
US08658693B2

Procedure details

To a solution of diisopropylamine (474 mL, 3.35 mol) in anhydrous THF (5.8 L) at −5° C. under a nitrogen atmosphere is added dropwise 2.5 M n-butyllithium in hexanes (1.24 L, 3.10 mol) over 3 h and the resulting mixture is stirred at −5° C. for one additional hour. The LDA solution is added dropwise to a solution of 2-chloro-4-fluoro-benzonitrile (400 g, 2.58 mol) in anhydrous THF (5.8 L) at −70° C. over 6 h and then stirred at −70° C. overnight. Iodomethane (643 mL, 10.32 mol) is added dropwise over 2.5 h and the temperature is raised to −5° C. for 17 h. Saturated aqueous ammonium chloride (3 L) is added. The solution is diluted with water (3.5 L) and extracted with diethyl ether (2×2 L). The organic phases are separated, combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a black solid. The solid is purified through a silica gel pad eluting with EtOAc/hexanes (1/40) to obtain the title compound (323 g, 74%). 1H NMR (300 MHz, CDCl3) δ 7.08 (dd, J=8.6, 8.6 Hz, 1H), 7.54 (dd, J=8.6, 5.6 Hz, 1H), 2.36 (d, J=2.4 Hz, 3H).
Name
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
474 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.24 L
Type
reactant
Reaction Step Two
Name
Quantity
5.8 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
5.8 L
Type
solvent
Reaction Step Three
Quantity
643 mL
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25].IC.[Cl-].[NH4+]>C1COCC1.O>[Cl:21][C:22]1[C:29]([CH3:1])=[C:28]([F:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
3.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
474 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
1.24 L
Type
reactant
Smiles
Name
Quantity
5.8 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F
Name
Quantity
5.8 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
643 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
3 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at −5° C. for one additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to −5° C. for 17 h
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×2 L)
CUSTOM
Type
CUSTOM
Details
The organic phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a black solid
CUSTOM
Type
CUSTOM
Details
The solid is purified through a silica gel pad
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (1/40)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 323 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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